EINECS 255-085-9

Description

Properties

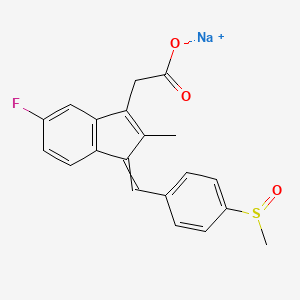

CAS No. |

40796-29-0 |

|---|---|

Molecular Formula |

C20H16FNaO3S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

sodium;2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |

InChI |

InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1 |

InChI Key |

YMXUJDLCLXHYBO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Methylsulphinyl Group Introduction

The methylsulphinyl moiety is introduced via nucleophilic substitution or oxidation:

Methylene Group Formation

A condensation reaction with formaldehyde or paraformaldehyde under basic conditions (K₂CO₃, DMF) forms the methylene bridge. Kinetic studies show pseudo-first-order behavior with at 50°C.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

| Step | Large-Scale Parameters | Purification Method |

|---|---|---|

| Bulk Alkylation | 100–500 L reactors, 70°C | Distillation under vacuum |

| Sulfoxidation | Continuous flow reactors | Liquid-liquid extraction |

| Crystallization | Anti-solvent (hexane) addition | Recrystallization |

Key challenges include minimizing bis-sulphinyl byproducts (≤2% w/w) through precise stoichiometric control.

Process Optimization and Catalysis

Catalytic Systems

Solvent Effects

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DCM | 8.93 | 78 |

| THF | 7.58 | 85 |

| MeCN | 37.5 | 62 |

Polar aprotic solvents (e.g., THF) optimize nucleophilicity.

Analytical and Quality Control Methods

Purity Assessment

Impurity Profiling

| Impurity | Source | Control Strategy |

|---|---|---|

| Bis-sulphinyl adducts | Over-oxidation | Limit reaction time ≤8 hr |

| Dehalogenated byproducts | Incomplete fluorination | Excess F⁻ reagents |

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Laboratory-scale (Batch) | 72–85 | 95–98 | Low |

| Continuous Flow | 88–92 | 99+ | High |

| Microwave-assisted | 80–84 | 97 | Moderate |

Continuous flow systems reduce side reactions through precise residence time control (τ = 2.5 min) .

Chemical Reactions Analysis

Types of Reactions

EINECS 255-085-9 undergoes various chemical reactions, including:

Oxidation: The methylsulphinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of the corresponding sulfone derivative.

Reduction: Formation of the corresponding sulfide derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

EINECS 255-085-9 has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of EINECS 255-085-9 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Case Studies of Analogous Compounds

Fluorinated Aromatics

- CAS 405-05-0 and its analogs (e.g., 2-fluoro-4-hydroxybenzaldehyde) share high similarity in halogen substitution patterns and log Kow, enabling read-across for environmental persistence and toxicity .

- Contrast : Fluorinated thiophenes (e.g., CAS 20358-06-9) exhibit higher TPSA due to sulfur and nitrogen moieties, reducing BBB penetration compared to fluorinated aldehydes .

Chlorinated Alkanes

- QSAR models using these analogs predict fish toxicity with >85% accuracy .

Challenges and Limitations

- Structural vs. Functional Divergence : Physicochemically similar compounds (e.g., ERGO’s DON vs. EINECS) may differ structurally, complicating read-across .

- Data Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups; botanical extracts and complex mixtures remain problematic .

Q & A

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s pharmacological studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 data. Account for heteroscedasticity using weighted least squares. Use Bayesian hierarchical models to pool data from multiple studies. Report confidence intervals and effect sizes (Cohen’s d) for clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.